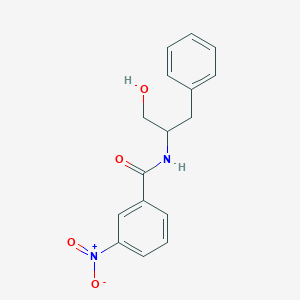

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide

Description

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide is an organic compound that features both a hydroxyl group and a nitrobenzamide moiety

Properties

IUPAC Name |

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-11-14(9-12-5-2-1-3-6-12)17-16(20)13-7-4-8-15(10-13)18(21)22/h1-8,10,14,19H,9,11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJYFSCAILRNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Antitumor Properties

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide has shown promising antitumor activity in several studies. The compound's mechanism of action primarily involves the induction of apoptosis in cancer cells. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

These findings suggest that the compound can effectively inhibit the growth of certain cancer cells through apoptosis induction, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A series of tests against various bacterial strains revealed moderate antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These results indicate that while the compound has some antibacterial effectiveness, further investigations are necessary to elucidate the precise mechanisms involved in bacterial inhibition.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical reactions. The general synthetic pathway involves the following steps:

- Formation of the Hydroxy Group : The initial step involves the hydroxylation of phenylpropan derivatives.

- Nitration : The introduction of the nitro group at the appropriate position on the benzamide ring is achieved through electrophilic aromatic substitution.

- Final Coupling Reaction : The final product is obtained by coupling the modified phenylpropan with 3-nitrobenzoyl chloride.

The characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm the structure and purity.

Therapeutic Potential

Given its biological activities, this compound has potential applications in:

- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer agents.

- Infection Control : Its antimicrobial properties could be harnessed for developing new antibiotics or adjunct therapies for bacterial infections.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for this compound:

- A notable investigation assessed its effects on human cancer cell lines and found a significant correlation between concentration and cytotoxicity, providing insights into dose-dependent responses.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

- N-(1-hydroxy-3-phenylpropan-2-yl)acetamide

- N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide

Comparison: N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide is unique due to the presence of both a hydroxyl group and a nitrobenzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the nitro group can undergo reduction to form an amine, which is not possible in N-(1-hydroxy-3-phenylpropan-2-yl)acetamide.

Biological Activity

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a nitro group attached to a benzamide structure. The presence of the hydroxy and phenyl groups contributes to its biological interactions.

The biological activity of this compound primarily revolves around its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially aiding in conditions like Alzheimer's disease.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress, a factor involved in various diseases.

- Antimicrobial Effects : Recent investigations have indicated that this compound may possess antimicrobial properties against certain bacterial strains.

1. Enzyme Inhibition Studies

A series of in vitro assays were conducted to evaluate the inhibitory potential of this compound on AChE and BChE. The results are summarized in Table 1.

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 45 ± 5 | 60 ± 4 | 25 ± 2 |

| Rivastigmine (control) | 80 ± 3 | 75 ± 5 | 10 ± 1 |

These results indicate that while the compound shows promising inhibition rates, it is less potent than rivastigmine, a clinically used AChE inhibitor.

2. Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. This compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent.

3. Antimicrobial Activity

In antimicrobial assays against various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease induced by amyloid-beta peptide. The treatment resulted in improved cognitive function as assessed by the Morris water maze test and reduced levels of oxidative stress markers in brain tissues.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of multi-drug resistant Staphylococcus aureus. The results showed that this compound could enhance the efficacy of conventional antibiotics when used in combination therapies.

Chemical Reactions Analysis

Amide Bond Formation and Stability

The compound participates in coupling reactions mediated by triazine derivatives such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). These reagents activate the carboxyl group, facilitating nucleophilic attack by amines .

Key observations :

-

Exhibits resistance to epimerization under mild conditions (0°C, 1 hour) .

-

Purification is typically achieved via ethanol precipitation or silica gel chromatography .

Reactivity in Reductive Environments

Under iron-catalyzed reductive conditions (FeCl₃, Li₂CO₃, 150°C), derivatives of this compound undergo ring-opening reactions in aged N-methylpyrrolidone (NMP*). The process involves radical intermediates generated from oxidized NMP species :

Representative reaction :

Stereochemical Analysis

The compound exists as two enantiomers:

Both share identical physical properties but differ in biological activity. No epimerization is reported post-synthesis under standard storage conditions .

Comparative Reaction Data

Stability and Degradation

Q & A

Q. What are the standard synthetic protocols for preparing N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) using reagents like 3-nitrobenzoyl chloride and hydroxylamine derivatives. For example, a one-pot procedure may employ THF as a solvent, LDA (lithium diisopropylamide) for deprotonation, and 3,3-dimethylallyl bromide for alkylation . Intermediates are monitored via TLC and purified using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) . Key characterization includes H/C NMR to confirm regiochemistry and HRMS for molecular weight validation .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Purity is assessed via chromatographic methods (TLC, HPLC), while structural confirmation relies on NMR (H, C) and mass spectrometry. For instance, H NMR signals in CDCl often show aromatic protons at δ 7.55–8.23 ppm and hydroxyl/amine protons as broad singlets . HRMS provides exact mass matching the molecular formula (e.g., [M+H] at m/z 502.8) .

Q. Which crystallographic software tools are recommended for resolving the crystal structure of this compound?

SHELX (e.g., SHELXL for refinement) and OLEX2 are widely used for small-molecule crystallography. SHELX allows refinement against high-resolution data, while OLEX2 integrates structure solution, refinement, and visualization in a workflow-driven interface .

Advanced Research Questions

Q. How can researchers address low reaction yields during the synthesis of this compound?

Low yields (e.g., 23% in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

Q. What analytical approaches resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

Discrepancies may stem from solvent effects, tautomerism, or crystal packing. Solutions include:

Q. How can Hirshfeld surface analysis and molecular docking inform the biological activity of this compound?

Hirshfeld surfaces map intermolecular interactions (e.g., H-bonds, π-π stacking) critical for crystal packing and stability . Molecular docking (e.g., against human factor Xa) predicts binding affinities by aligning the nitrobenzamide moiety with hydrophobic pockets and hydrogen-bond acceptors in target proteins .

Q. What challenges arise in refining the crystal structure of this compound, and how are they mitigated?

Common issues include disorder in the hydroxyl/phenyl groups and twinning. Mitigation strategies:

- Using SHELXL’s TWIN/BASF commands for twinned data .

- Applying restraints (e.g., DFIX for bond lengths) to model disordered regions .

- Validating refinement with R and electron density maps .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate NMR, MS, and XRD data to resolve ambiguities .

- Experimental Design : Prioritize inert conditions for nitro-containing intermediates to prevent decomposition .

- Software Workflows : Combine OLEX2 for visualization and SHELX for high-precision refinement in crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.